2-(tert-Butyl)-6-methylpyrimidin-4-amine
Overview
Description
2-(tert-Butyl)-6-methylpyrimidin-4-amine, or 2-TBMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a type of amine that has a pyrimidine ring structure with two tert-butyl and one methyl substituents. 2-TBMPA is a versatile building block for organic synthesis and has a variety of applications in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, related to 2-(tert-Butyl)-6-methylpyrimidin-4-amine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including a highlighted compound with a 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine structure, showed potential in vitro potency and in vivo activity as anti-inflammatory agents and antinociceptive activity in pain models. This research supports the potential of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).
Aryl-Cl Activation and Polymerization Catalysts
Group 10 metal aminopyridinato complexes, including compounds related to 2-(tert-Butyl)-6-methylpyrimidin-4-amine, were synthesized and found to be effective catalysts for Suzuki cross-coupling reactions (activation of aryl chlorides) and the polymerization of silanes into soluble, linear poly(methylsilane). These findings indicate the utility of such complexes in catalytic applications, particularly in the formation of polymers and in facilitating cross-coupling reactions (Deeken et al., 2006).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, a class that includes derivatives of 2-(tert-Butyl)-6-methylpyrimidin-4-amine, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds enable the efficient synthesis of highly enantioenriched amines, demonstrating their utility in preparing compounds with significant stereochemical complexity (Ellman et al., 2002).
Weak Nucleophilic Bases
Compounds structurally related to 2-(tert-Butyl)-6-methylpyrimidin-4-amine, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, have been identified as weak nucleophilic bases. These bases can substitute nonnucleophilic bases in organic syntheses, indicating their potential utility in a variety of chemical reactions where controlled reactivity is required (Balaban et al., 2004).
properties
IUPAC Name |
2-tert-butyl-6-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUJWITMMOAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695979 | |
Record name | 2-tert-Butyl-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-methylpyrimidin-4-amine | |
CAS RN |
1250621-57-8 | |
Record name | 2-tert-Butyl-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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